Benzenepropanoic acid, 2,5-dihydroxy-
Overview
Description
Benzenepropanoic acid, 2,5-dihydroxy-: is a chemical compound with the molecular formula C9H10O4 It is a derivative of benzenepropanoic acid, featuring hydroxyl groups at the 2 and 5 positions on the benzene ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to have antioxidant and anti-cancer activities .
Mode of Action
Compounds with similar structures have been found to exhibit antioxidant activity, suggesting that they may interact with reactive oxygen species (ros) and other free radicals to neutralize them .
Biochemical Pathways
Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and cellular damage .
Result of Action
Similar compounds have been found to exhibit antioxidant and anti-cancer activities, suggesting that they may help protect cells from oxidative damage and inhibit the growth of cancer cells .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 2,5-dihydroxy- can be achieved through several methods. One common approach involves the hydroxylation of benzenepropanoic acid derivatives. For instance, the reaction of benzenepropanoic acid with hydroxylating agents such as hydrogen peroxide in the presence of a catalyst can yield the desired product. Another method involves the use of 2,5-dihydroxybenzaldehyde as a starting material, which undergoes a series of reactions including condensation and reduction to form Benzenepropanoic acid, 2,5-dihydroxy-.
Industrial Production Methods: Industrial production of Benzenepropanoic acid, 2,5-dihydroxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanoic acid, 2,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzenepropanoic acid derivatives.
Scientific Research Applications
Benzenepropanoic acid, 2,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Comparison with Similar Compounds
Benzenepropanoic acid, 4-hydroxy-:
Phenylpropanoic acid: A simpler derivative with no hydroxyl groups on the benzene ring.
Uniqueness: Benzenepropanoic acid, 2,5-dihydroxy- is unique due to the presence of two hydroxyl groups at specific positions on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for unique interactions and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
3-(2,5-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,10-11H,1,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAWOFKHXXVVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147104 | |
Record name | Benzenepropanoic acid, 2,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-47-3 | |
Record name | Hydrocinnamic acid, 2,5-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 2,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIHYDROXYHYDROCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTE9205NHP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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